2-{[(Tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid
Description
This compound is a tert-butoxycarbonyl (BOC)-protected amino acid derivative with a methyl ester-functionalized side chain. Its structure comprises:
- A central nitrogen atom bonded to three groups: A BOC group (tert-butoxycarbonyl), providing acid-labile protection for the amine. An acetic acid moiety (CH2COOH), enabling carboxylate reactivity.
The compound is cataloged as a building block for organic synthesis (e.g., peptide coupling or prodrug design) . However, discrepancies exist in reported Enamine Ltd lists its molecular formula as C11H14LiN3O4 (MW: 182.20), which likely contains errors (e.g., unexpected lithium inclusion). A calculated formula based on structural analysis suggests C12H19NO6 (MW: 297.28), aligning with typical BOC-protected amino acid derivatives.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(7-8(13)14)6-5-9(15)17-4/h5-7H2,1-4H3,(H,13,14) |
InChI Key |
BQQRINDWZHBCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the oxopropyl group: The protected amino acid is then reacted with 3-methoxy-3-oxopropyl chloride under basic conditions to introduce the oxopropyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-{(Tert-butoxy)carbonylamino}acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Reduction: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions at other sites. The methoxy and oxopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid ()
Key Features :
- Structure: Branched-chain amino acid with BOC protection and a methyl group at the β-position.
- Synthesis: Hydrogenation of ethyl-2-cyanopropionate using Rh/Al2O3 catalyst (72% yield). Enantiomeric purification via (R)-(+)-α-methylbenzylamine salt formation (62% yield) .
- Applications : Intermediate for chiral drug synthesis due to stereochemical control.
Comparison with Target Compound :
| Parameter | Target Compound | 3-[BOC]-2-methylpropionic Acid |
|---|---|---|
| Molecular Formula | C12H19NO6 (assumed) | C9H17NO4 |
| Key Functional Groups | BOC, methyl ester, acetic acid | BOC, β-methyl, carboxylic acid |
| Synthetic Yield | Not reported | 72% (crude), 62% (purified) |
| Purification Strategy | Likely chromatography or hydrolysis | Chiral salt crystallization |
The target compound’s linear side chain and ester group may enhance solubility in organic solvents compared to the branched analog. However, the absence of reported enantiomeric resolution methods for the target suggests limitations in stereochemical applications.
RS-2109 ()
Key Features :
Comparison with Target Compound :
| Parameter | Target Compound | RS-2109 |
|---|---|---|
| Molecular Formula | C12H19NO6 | C18H23NO4 |
| Molecular Weight | 297.28 | 317.38 |
| Structural Complexity | Linear chain | Bicyclic fused ring system |
| Handling Precautions | Likely moderate hazards | Severe acute toxicity risks |
The target compound’s simpler structure likely reduces synthetic complexity and toxicity compared to RS-2109, making it more suitable for large-scale applications.
BOC-Protected Radiopharmaceuticals ()
BOC groups are widely used in carbon-11 labeling for positron emission tomography (PET) tracers due to their stability during rapid synthesis . While the target compound’s methyl ester could hinder direct radiolabeling, hydrolysis to the free acid (CH2CH2COOH) might enable conjugation with radionuclides.
Stability and Reactivity
- BOC Group : Both compounds exhibit acid-labile protection (stable in basic/neutral conditions), critical for stepwise peptide synthesis.
- Ester vs. Carboxylic Acid : The target’s ester group may improve cell membrane permeability in prodrug applications compared to free carboxylic acids.
Biological Activity
2-{(Tert-butoxy)carbonylamino}acetic acid, also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in various therapeutic areas.
- Molecular Formula : C₉H₁₅N₁O₆
- Molecular Weight : 233.22 g/mol
- CAS Number : 61172-71-2
- Purity : Typically around 95% .
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The methoxy and oxo groups contribute to its reactivity and biological activity.
Research indicates that the compound may exert its biological effects through modulation of various cellular pathways. The presence of the Boc group suggests potential for interaction with amino acids and proteins, possibly influencing enzyme activity or receptor binding.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 2-{(Tert-butoxy)carbonylamino}acetic acid can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown micromolar inhibition against kinesin proteins, which are crucial for mitotic spindle formation in cancer cells .
Case Studies
-
Cancer Inhibition :
- A study reported that related compounds exhibited significant inhibition of HSET (KIFC1), a kinesin protein essential for centrosome clustering in cancer cells. The inhibition led to the induction of multipolar mitotic spindles, resulting in cell death .
- Another study highlighted the importance of structural modifications on the potency of similar compounds, emphasizing that small changes can lead to substantial differences in biological activity .
-
Neuroprotective Effects :
- Preliminary research suggests that derivatives may possess neuroprotective properties by modulating pathways involved in neurodegeneration. This is particularly relevant for conditions like Alzheimer’s disease where protein aggregation plays a critical role.
Pharmacological Profile
The pharmacological profile of 2-{(Tert-butoxy)carbonylamino}acetic acid includes:
Q & A
Q. Table 1: Key Physical-Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₅ | |
| Molecular Weight | 317.39 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, CH₂Cl₂ |
Q. Table 2: Hazard Mitigation Strategies
| Hazard Type | Mitigation Measure | Source |
|---|---|---|
| Inhalation Toxicity | Use NIOSH-approved P95 respirators | |
| Skin Irritation | Wear nitrile gloves + lab coats | |
| Fire Risk | CO₂ fire extinguishers; avoid water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
